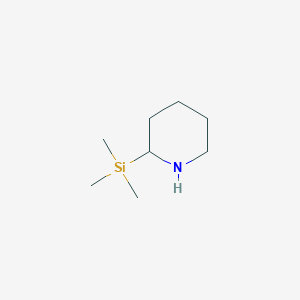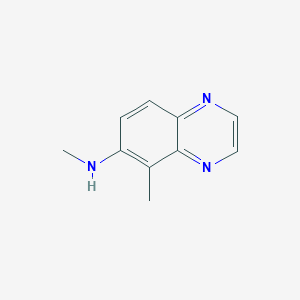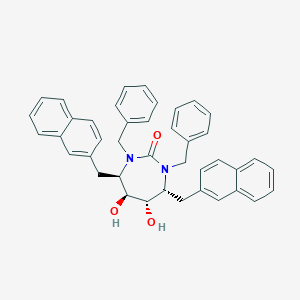
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes and signaling pathways that are involved in various biological processes. It may also interact with specific receptors in the body to produce its effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It may also have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has advantages and limitations for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. However, it may have limited solubility in certain solvents, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-)-. One direction is to investigate its potential as a therapeutic agent for various neurological disorders. Another direction is to explore its anti-viral properties and its potential as a treatment for viral infections. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis method for various applications.
In conclusion, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is a compound with potential applications in various scientific fields. It can be synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Further research is needed to fully understand its potential and optimize its use in various applications.
Méthodes De Synthèse
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- can be synthesized using various methods. One of the most common methods involves the reaction of 2-aminobenzophenone with 2-naphthaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with a strong acid to form the final compound. Other methods involve the use of different starting materials and reagents.
Applications De Recherche Scientifique
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has potential applications in various scientific fields. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
167826-61-1 |
|---|---|
Nom du produit |
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Formule moléculaire |
C41H38N2O3 |
Poids moléculaire |
606.7 g/mol |
Nom IUPAC |
(4R,5S,6S,7R)-1,3-dibenzyl-5,6-dihydroxy-4,7-bis(naphthalen-2-ylmethyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C41H38N2O3/c44-39-37(25-31-19-21-33-15-7-9-17-35(33)23-31)42(27-29-11-3-1-4-12-29)41(46)43(28-30-13-5-2-6-14-30)38(40(39)45)26-32-20-22-34-16-8-10-18-36(34)24-32/h1-24,37-40,44-45H,25-28H2/t37-,38-,39+,40+/m1/s1 |
Clé InChI |
AUTHLCQFZJFGMT-WESAGZJESA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3=CC=CC=C3)CC4=CC5=CC=CC=C5C=C4)O)O)CC6=CC7=CC=CC=C7C=C6 |
SMILES |
C1=CC=C(C=C1)CN2C(C(C(C(N(C2=O)CC3=CC=CC=C3)CC4=CC5=CC=CC=C5C=C4)O)O)CC6=CC7=CC=CC=C7C=C6 |
SMILES canonique |
C1=CC=C(C=C1)CN2C(C(C(C(N(C2=O)CC3=CC=CC=C3)CC4=CC5=CC=CC=C5C=C4)O)O)CC6=CC7=CC=CC=C7C=C6 |
Autres numéros CAS |
167826-61-1 |
Synonymes |
(4R,5S,6S,7R)-1,3-dibenzyl-5,6-dihydroxy-4,7-bis(naphthalen-2-ylmethyl )-1,3-diazepan-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)
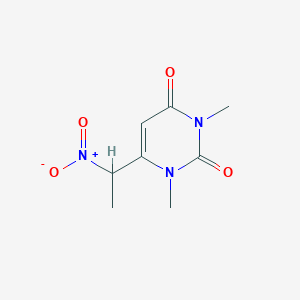
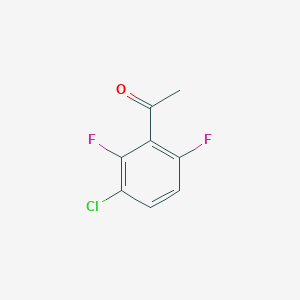
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)

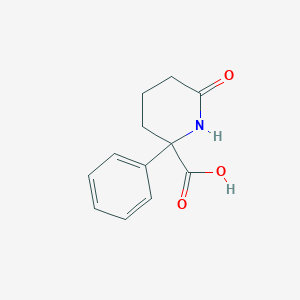
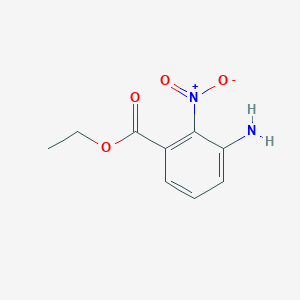
![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)
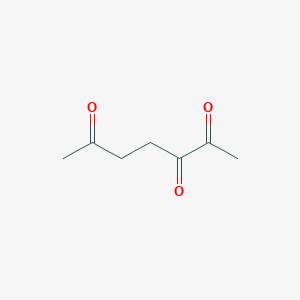
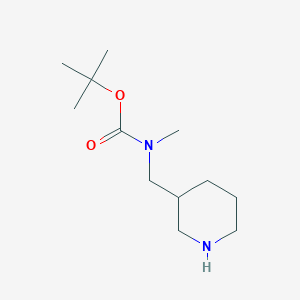
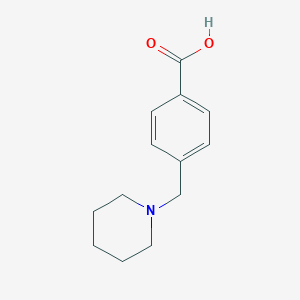
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)
